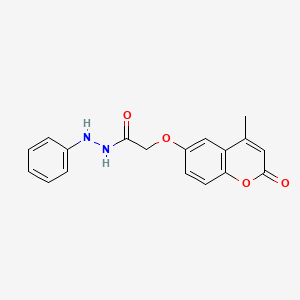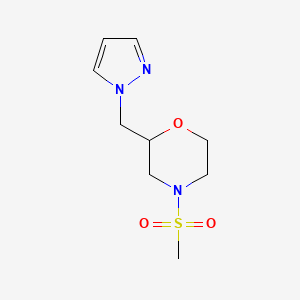
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a pyrazole moiety and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Morpholine Ring: The pyrazole derivative is then reacted with a morpholine derivative in the presence of a suitable base to form the desired compound.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)pyridine
- 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)benzene
Uniqueness
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is unique due to the presence of both a morpholine ring and a pyrazole moiety, which can confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-16(13,14)12-5-6-15-9(8-12)7-11-4-2-3-10-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFYPYUBRYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-3-[3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B6965596.png)
![2-(4-methylphenyl)-3-oxo-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6965619.png)
![2-[(3,5-dichloropyridin-2-yl)methyl-methylamino]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6965625.png)
![6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965636.png)
![N-(5-chloropyridin-2-yl)-2-[methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]acetamide](/img/structure/B6965638.png)
![2-[[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B6965646.png)
![4-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]sulfonylbutanenitrile](/img/structure/B6965652.png)
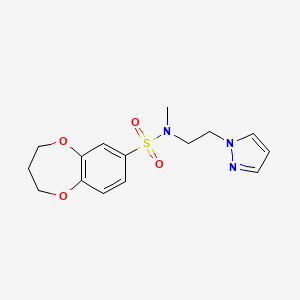
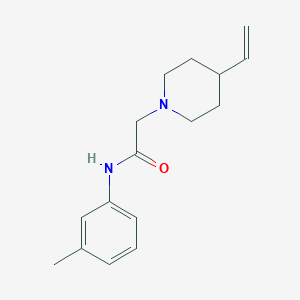
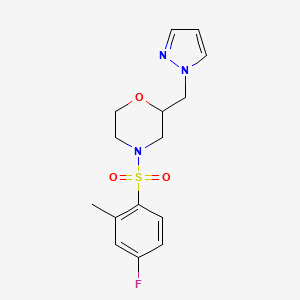
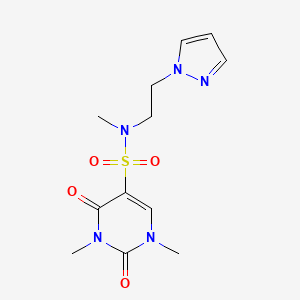
![5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6965668.png)
![2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B6965686.png)
